molecular formula C19H21N5O B8612563 N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide

N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide

Cat. No.: B8612563
M. Wt: 335.4 g/mol
InChI Key: GJJNOTDOKUOMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide is a synthetic organic compound that features a tetrazole ring, an isopropylphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Attachment of the Isopropylphenyl Group:

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include catalysts and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide: shares similarities with other tetrazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylphenyl group and the acetamide moiety, in conjunction with the tetrazole ring, allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H21N5O/c1-13(2)15-10-8-14(9-11-15)12-17(25)20-18(19-21-23-24-22-19)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,20,25)(H,21,22,23,24)

InChI Key

GJJNOTDOKUOMIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=NNN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.